methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride

Description

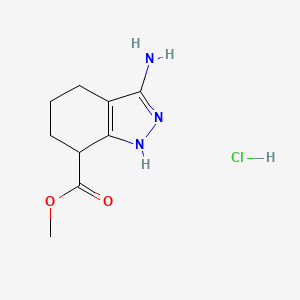

Chemical Structure: The compound (CAS: 2751620-95-6) features a partially hydrogenated indazole core (4,5,6,7-tetrahydro-1H-indazole) with an amino group at position 3 and a methyl carboxylate ester at position 7, forming a hydrochloride salt . Molecular Formula: C₉H₁₄ClN₃O₂; molecular weight: 231.68 g/mol. Key Features:

- The tetrahydroindazole core provides conformational flexibility compared to fully aromatic indazoles.

- The hydrochloride salt improves solubility in aqueous media, a critical factor for bioavailability.

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10;/h6H,2-4H2,1H3,(H3,10,11,12);1H |

InChI Key |

SHIMNIJZHDLEGP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC2=C1NN=C2N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from suitable cyclic ketone or β-keto ester precursors. The key steps generally include:

- Formation of the tetrahydroindazole core via cyclization reactions involving hydrazine derivatives.

- Introduction of the amino substituent at the 3-position through selective functional group transformations.

- Esterification or methylation to install the methyl carboxylate moiety.

- Conversion to the hydrochloride salt to enhance solubility and stability.

Detailed Synthetic Route

A representative synthesis can be outlined as follows:

Starting Material Preparation:

The synthesis often begins with a cyclic β-keto ester such as methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which can be prepared by condensation of methyl acetoacetate with hydrazine hydrate under reflux in ethanol. This step forms the indazole ring system.Amination at the 3-Position:

The amino group at the 3-position is introduced by nucleophilic substitution or reduction of a suitable leaving group (e.g., halogen or nitro precursor). For example, halogenated intermediates such as 3-iodo derivatives can be converted to the corresponding amines via palladium-catalyzed amination or nucleophilic substitution with ammonia or amines under controlled conditions.Esterification and Salt Formation:

The methyl ester is either retained from the starting β-keto ester or introduced via methylation using reagents like diazomethane or methyl iodide in the presence of base. Finally, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding this compound.

Reaction Conditions and Optimization

- Solvents: Ethanol and methanol are commonly used for cyclization and esterification steps due to their polarity and ability to dissolve reactants and intermediates.

- Temperature: Reflux temperatures (approximately 78–85 °C) are typical for cyclization and amination reactions to ensure complete conversion.

- Catalysts: Palladium catalysts (e.g., Pd/C or Pd(PPh3)4) may be employed for amination steps involving halogenated intermediates.

- Purification: Crystallization from ethanol/ether mixtures or preparative chromatography ensures high purity of the final hydrochloride salt.

Industrial Considerations

While detailed industrial-scale synthesis protocols are limited in the literature, scale-up would involve:

- Continuous flow reactors to improve reaction efficiency and safety.

- Optimization of reagent stoichiometry to maximize yield and minimize by-products.

- Advanced purification techniques such as recrystallization and preparative HPLC to achieve pharmaceutical-grade purity.

Comparative Data Table of Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Methyl acetoacetate + hydrazine hydrate, reflux in ethanol | Formation of tetrahydroindazole core |

| 2 | Halogenation (optional) | Iodine or N-iodosuccinimide (NIS) | Introduction of halogen at 3-position (precursor for amination) |

| 3 | Amination | Pd catalyst, ammonia or amine, base, reflux | Substitution of halogen with amino group |

| 4 | Esterification/Methylation | Diazomethane or methyl iodide, base | Methyl ester formation or retention |

| 5 | Salt Formation | HCl in ethanol or ether | Formation of hydrochloride salt for stability |

Research Findings and Literature Support

- The condensation of cyclic β-keto esters with hydrazine hydrate is well-documented as an effective route to tetrahydroindazole cores, providing good yields and structural specificity (BenchChem synthesis insights).

- Amination via palladium-catalyzed substitution of 3-halogenated tetrahydroindazoles is a reliable method to introduce the amino functionality with high regioselectivity and yield.

- Conversion to the hydrochloride salt significantly improves the compound’s solubility and handling properties, crucial for biochemical assays and pharmaceutical applications.

- Molecular modeling and structure-activity relationship studies have highlighted the importance of the amino group at the 3-position for biological activity, supporting the necessity of precise synthetic control over this substitution.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted indazole compounds, which can have different biological activities and applications .

Scientific Research Applications

Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

Medicine: This compound is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of viral replication .

Comparison with Similar Compounds

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride

- Structure : Aromatic indazole with a phenyl group at position 3 and a carboxylic acid at position 5.

- Acid/Esters: The carboxylic acid (vs. methyl ester) increases hydrophilicity but reduces cell permeability. Biological Relevance: Indazole derivatives like this are noted as CK2 kinase inhibitors, suggesting the target compound’s amino group may modulate kinase binding differently .

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structure: Benzodithiazine core with sulfone groups, a hydrazino linker, and a methyl ester.

- Key Differences: Core Heterocycle: Benzodithiazine (vs. tetrahydroindazole) introduces sulfone groups (IR peaks at 1330–1310 cm⁻¹), altering electronic properties and solubility . Functional Groups: The hydrazino and dihydroxybenzylidene moieties enable metal chelation, absent in the target compound.

3-Chloro-6-nitro-1H-indazole Derivatives

- Structure : Aromatic indazole with electron-withdrawing chloro and nitro groups.

- Key Differences: Electronic Effects: Nitro and chloro groups deactivate the indazole ring, contrasting with the electron-donating amino group in the target compound. Biological Activity: Anti-leishmanial activity reported for nitroindazoles suggests substituent-dependent mechanisms; the amino group may shift activity toward kinase or protease inhibition .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Indole core with methyl and carboxylic acid groups.

- Key Differences :

Tabulated Comparison of Key Properties

Biological Activity

Methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride (CAS Number: 2751620-95-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H14ClN3O2

- Molecular Weight : 231.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell proliferation and survival pathways. Studies have shown that indazole derivatives can inhibit key enzymes such as GSK-3β and FGFRs (Fibroblast Growth Factor Receptors), which are implicated in cancer progression and other diseases.

Antitumor Activity

Research indicates that methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole derivatives exhibit potent antitumor effects. For instance:

- Inhibition of FGFRs : Compounds similar to methyl 3-amino derivatives demonstrated IC50 values of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2 in enzymatic assays .

Anti-inflammatory Effects

Indazole derivatives have shown promise in reducing inflammatory responses. A study reported that certain derivatives significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells, indicating potential applications in neuroinflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR analysis of methyl 3-amino derivatives reveals that modifications at the indazole ring can enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituents at the 4-position | Increased potency against FGFRs |

| Variations in the carboxamide moiety | Altered selectivity towards kinase inhibition |

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various indazole derivatives on human tumor cell lines. The results indicated that compounds with structural similarities to methyl 3-amino derivatives exhibited significant growth inhibition with GI50 values ranging from nanomolar to micromolar concentrations .

Case Study 2: GSK-3β Inhibition

In a pharmacological characterization study, a related compound demonstrated an IC50 value of 8 nM against GSK-3β. This suggests that methyl 3-amino derivatives could also serve as effective inhibitors for this kinase, which is involved in numerous cellular processes including metabolism and cell cycle regulation .

Q & A

Q. What are the standard synthetic routes for methyl 3-amino-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted cyclohexanone precursors with hydrazine derivatives under acidic or basic conditions. Key steps include:

- Cyclization : Hydrazine reacts with ketone intermediates (e.g., 3-ketocyclohexanecarboxylate) to form the indazole core.

- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution.

- Hydrochloride salt formation : Final treatment with HCl to stabilize the compound.

Solvents like ethanol or methanol are common, with catalysts such as Pd/C or PtO₂ for hydrogenation steps. Yields (40–70%) depend on reaction temperature, pH, and catalyst loading .

Q. Table 1: Comparison of Synthetic Methods

| Precursor | Catalyst | Solvent | Yield (%) | Purity Method |

|---|---|---|---|---|

| Cyclohexanone derivative | Pd/C | Ethanol | 65 | Recrystallization |

| Hydrazine-carboxylate adduct | None | Methanol | 48 | Column chromatography |

Q. What purification techniques are recommended to achieve high-purity samples of this compound?

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted hydrazine or salts.

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) ensure >98% purity for biological assays .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be resolved during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., ring puckering in tetrahydroindazoles) or crystal packing vs. solution-state conformers. Strategies include:

- Variable-temperature NMR : Identifies conformational flexibility in solution.

- DFT calculations : Compare theoretical NMR shifts with experimental data to validate crystallographic results.

- SHELX refinement : Use SHELXL for high-resolution X-ray data to resolve hydrogen-bonding networks and tautomerism .

Example : A study reported a 0.2 Å deviation in the indazole ring puckering between X-ray and NMR-derived models, attributed to solvent-induced strain .

Q. What experimental designs address contradictory biological activity data in sigma receptor binding assays?

Conflicting results (e.g., IC₅₀ variations) may stem from assay conditions or off-target effects. Mitigation strategies:

- Orthogonal assays : Compare radioligand binding (e.g., [³H]-DTG) with functional assays (Ca²⁺ flux).

- Kinetic solubility testing : Use TECAN IVO systems to ensure compound stability in assay buffers (pH 7.4, 37°C).

- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. Table 2: Biological Activity Profile

| Assay Type | Target | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Radioligand binding | Sigma-1 | 120 ± 15 | Competitive inhibition |

| Functional (Ca²⁺ flux) | Sigma-2 | >1000 | Low selectivity |

Q. How do substituent modifications (e.g., methyl vs. ethyl esters) impact the compound’s pharmacokinetic properties?

- Ester hydrolysis : Methyl esters exhibit slower hydrolysis in plasma compared to ethyl derivatives, enhancing metabolic stability.

- LogP : Methyl substitution reduces lipophilicity (calculated LogP: 1.8 vs. 2.3 for ethyl), improving aqueous solubility.

- In vivo half-life : Rat PK studies show methyl derivatives have t₁/₂ = 2.1 h vs. 1.4 h for ethyl analogs .

Q. What computational methods predict the compound’s interaction with sigma receptors?

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding poses.

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore mapping : Identifies critical H-bond donors (amine group) and hydrophobic pockets (tetrahydroindazole core) .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

Q. What strategies validate the compound’s stability under long-term storage conditions?

- Forced degradation studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV, 48 h).

- HPLC-UV/PDA : Detects degradation peaks (e.g., hydrolyzed carboxylate or oxidized indazole).

- Recommendation : Store at –20°C in argon-sealed vials with desiccant to prevent hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.